molecular formula C13H16N2S B1270592 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine CAS No. 351982-44-0

4-(4-Isobutylphenyl)-1,3-thiazol-2-amine

Cat. No. B1270592
M. Wt: 232.35 g/mol
InChI Key: QHFXFYBCBXWOGR-UHFFFAOYSA-N
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Description

"4-(4-Isobutylphenyl)-1,3-thiazol-2-amine" is a compound related to various derivatives of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. These derivatives are of significant interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology, excluding drug use and dosage information.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to "4-(4-Isobutylphenyl)-1,3-thiazol-2-amine," involves cyclization reactions utilizing different starting materials and catalysts. For instance, ibuprofen derivative compounds have been prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3, showcasing the versatility in synthetic pathways for thiadiazole derivatives (Channar et al., 2019).

Scientific Research Applications

Anti-Inflammatory Activity

4-(4-Isobutylphenyl)-1,3-thiazol-2-amine and its derivatives have been studied for their potential anti-inflammatory properties. A study revealed that these compounds, especially N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine, exhibit potent anti-inflammatory activity by inhibiting 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh et al., 2012).

Corrosion Inhibition

Thiazole derivatives, including 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine, have been researched for their corrosion inhibition properties. Studies indicate their effectiveness in protecting materials like iron and copper from corrosion. Quantum chemical parameters and molecular dynamics simulations have been used to predict and understand their inhibition performances (Kaya et al., 2016); (Farahati et al., 2019).

Antimicrobial Activity

Research on 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine derivatives has shown promising results in terms of antimicrobial activity. These compounds have been reported to exhibit moderate to high antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans (Kubba & Hameed A. Rahim, 2018).

Drug Delivery and Stabilization

There have been studies on the use of 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine in drug delivery systems. One study involved creating a complex to increase its solubility and using it as a substrate for the deposit of gold nanoparticles. This research opens up potential applications in improving the delivery of drugs for therapy (Asela et al., 2017).

Safety And Hazards

Ibuprofen is generally considered safe for use but can cause side effects such as gastrointestinal irritation and kidney damage with long-term use5. The safety and hazards of “4-(4-Isobutylphenyl)-1,3-thiazol-2-amine” are not readily available in the literature.


properties

IUPAC Name

4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-9(2)7-10-3-5-11(6-4-10)12-8-16-13(14)15-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFXFYBCBXWOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357857
Record name 4-(4-isobutylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isobutylphenyl)-1,3-thiazol-2-amine

CAS RN

351982-44-0
Record name 4-(4-isobutylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351982-44-0
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